molecular formula C6H14ClNO B1377397 2-(Aminomethyl)pent-4-en-1-ol hydrochloride CAS No. 1427379-14-3

2-(Aminomethyl)pent-4-en-1-ol hydrochloride

Cat. No.: B1377397
CAS No.: 1427379-14-3
M. Wt: 151.63 g/mol
InChI Key: NAYRWHRZEZFIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)pent-4-en-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is a hydrochloride salt form of 2-(aminomethyl)pent-4-en-1-ol, which is an organic compound containing both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pent-4-en-1-ol hydrochloride typically involves the reaction of 4-penten-1-ol with formaldehyde and ammonium chloride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pent-4-en-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated amines or alcohols.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

2-(Aminomethyl)pent-4-en-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pent-4-en-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)butan-1-ol hydrochloride
  • 2-(Aminomethyl)hex-4-en-1-ol hydrochloride
  • 2-(Aminomethyl)pentan-1-ol hydrochloride

Uniqueness

2-(Aminomethyl)pent-4-en-1-ol hydrochloride is unique due to the presence of both amine and alcohol functional groups, as well as the unsaturated carbon-carbon double bond in its structure. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)pent-4-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-6(4-7)5-8;/h2,6,8H,1,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYRWHRZEZFIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.